1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone

CAS No.: 799257-94-6

Cat. No.: VC5198708

Molecular Formula: C24H32N2O4

Molecular Weight: 412.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 799257-94-6 |

|---|---|

| Molecular Formula | C24H32N2O4 |

| Molecular Weight | 412.53 |

| IUPAC Name | 1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |

| Standard InChI | InChI=1S/C24H32N2O4/c1-17-5-7-21(13-18(17)2)26-11-9-25(10-12-26)15-22(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,22,28H,9-12,15-16H2,1-4H3 |

| Standard InChI Key | RJAPZZNJUABBLC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |

Introduction

Structural Overview

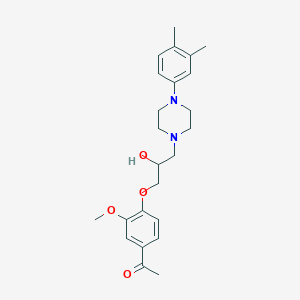

The compound "1-(4-(3-(4-(3,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone" is a complex organic molecule with the following key features:

-

Core Functional Groups:

-

A piperazine ring substituted with a 3,4-dimethylphenyl group.

-

A hydroxypropoxy group attached to a methoxyphenyl moiety.

-

An ethanone (ketone) group at the terminal position.

-

-

Chemical Characteristics:

-

The presence of multiple functional groups (e.g., hydroxyl, methoxy, ketone) suggests potential for diverse chemical reactivity.

-

The piperazine ring is a common scaffold in medicinal chemistry, often used in drug design for its pharmacophoric properties.

-

Potential Applications

While no direct studies are available for this compound, similar compounds with piperazine derivatives and phenolic groups are known to exhibit biological activity. Possible applications include:

-

Pharmaceutical Development:

-

Piperazine derivatives are frequently used in psychotropic drugs, anti-inflammatory agents, and antihistamines.

-

The hydroxyl and methoxy groups may enhance solubility and bioavailability.

-

-

Biological Activity:

-

Compounds with dimethylphenyl and piperazine scaffolds have been studied for antimicrobial, antiviral, and anticancer properties.

-

Analytical Techniques for Characterization

To study this compound, the following analytical methods would be employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure and confirm functional groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared Spectroscopy (IR) | To identify characteristic functional group vibrations (e.g., C=O, O-H). |

| X-ray Crystallography | For detailed three-dimensional structural analysis (if crystalline). |

Hypothetical Synthesis Pathway

A plausible synthetic route for this compound could involve:

-

Step 1: Synthesis of the piperazine derivative:

-

React 3,4-dimethylphenylamine with dihaloalkanes to form the substituted piperazine ring.

-

-

Step 2: Coupling with hydroxypropoxyphenol:

-

Use an appropriate base to attach the hydroxypropoxy group to a methoxyphenol derivative.

-

-

Step 3: Introduction of the ethanone group:

-

Perform a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride.

-

Research Gaps and Future Directions

Given the lack of direct studies on this compound, areas for future research include:

-

Biological Evaluation: Testing for antimicrobial, anticancer, or anti-inflammatory activity.

-

Structure-Activity Relationships (SAR): Investigating how modifications to functional groups influence activity.

-

Toxicity Studies: Evaluating safety profiles in vitro and in vivo.

If you have access to specific experimental data or additional context about this compound's intended use or synthesis, further analysis could be provided.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume